simvastatin

Descripción general

Descripción

The compound simvastatin is a complex organic molecule with a unique structure It features multiple chiral centers, making it an interesting subject for stereochemistry studies

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core hexahydronaphthalene structure. The key steps include:

Formation of the hexahydronaphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

Introduction of the hydroxy-oxooxan-2-yl group: This step involves the selective functionalization of the hexahydronaphthalene core, often through a series of oxidation and reduction reactions.

Attachment of the dimethylbutanoate group: This is usually accomplished via esterification reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Análisis De Reacciones Químicas

Metabolism of Simvastatin

This compound is administered as an inactive lactone prodrug, which is metabolically activated to its β-hydroxyacid form by carboxylesterases in the intestinal wall, liver, and plasma . The major active metabolites include the β-hydroxyacid metabolite and its derivatives.

Metabolic Pathways:

-

Hydrolysis : Conversion of this compound lactone to this compound acid by carboxylesterases.

-

Oxidative Metabolism : Primarily mediated by CYP3A4 and CYP3A5 in the liver, with additional metabolism by CYP2C8 and CYP2C9 .

Mode of Action

This compound acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This inhibition reduces hepatic cholesterol levels, leading to increased LDL receptor expression and enhanced LDL uptake by the liver .

Key Mechanisms:

-

Inhibition of HMG-CoA Reductase : Competes with HMG-CoA for the enzyme, reducing mevalonate production.

-

Increased LDL Receptor Expression : Enhanced LDL uptake by the liver.

Pharmacokinetics

This compound undergoes extensive first-pass metabolism in the liver, resulting in low systemic exposure. Genetic variations, such as those affecting the OATP1B1 transporter, can significantly impact this compound plasma levels and risk of myopathy .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Tmax | 1.44 hours |

| Cmax | 9.83 μg/L |

| t1/2 | 4.85 hours |

| AUC | 40.32 μg·h/L |

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Primary Indications:

Simvastatin is indicated for the treatment of various forms of hyperlipidemia, including:

- Homozygous/heterozygous familial hypercholesterolemia

- Heterozygous Non-Familial hypercholesterolemia

- Hypertriglyceridemia

- Dysbetalipoproteinemia

Additionally, it plays a crucial role in reducing adverse cardiovascular events, such as myocardial infarction and stroke .

Combination Therapies:

this compound is often used in combination with other medications to enhance efficacy:

- This compound/Ezetimibe

- This compound/Niacin Extended-Release

These combinations are designed to target different lipid profiles and improve overall cardiovascular health .

Off-Label Uses

This compound has several off-label applications that have garnered attention in clinical practice:

- Prophylaxis of cardiovascular outcomes post-acute coronary syndrome hospitalization : It is used to prevent further cardiovascular events in patients recently hospitalized for acute coronary syndromes .

- Management of atrial fibrillation : Some studies suggest that this compound may help prevent atrial fibrillation in patients with stable coronary artery disease .

Neurological Applications

Recent research indicates that this compound may have potential therapeutic benefits in neurological conditions:

- Alzheimer’s Disease (AD) : this compound has been studied for its neuroprotective effects and ability to inhibit the apoptosis of hippocampal cells in mouse models of AD . Additionally, it may reduce the risk of developing AD and delay the onset of symptoms .

- Parkinson’s Disease : There is emerging evidence suggesting that this compound could be beneficial in managing Parkinson's disease symptoms through its anti-inflammatory properties .

- Medulloblastoma : this compound has shown promise in inhibiting the growth of medulloblastoma, a type of brain tumor, indicating its potential role in oncology as well .

Adverse Effects and Case Studies

Despite its benefits, this compound can lead to adverse effects, which are critical to consider:

- Cognitive Dysfunction : Two case reports highlighted cognitive deficits in patients after starting this compound, emphasizing the need for careful monitoring . In one case, a 32-year-old man experienced significant memory impairment after initiating treatment.

| Patient Age | Diagnosis | Symptoms | Duration on this compound | Outcome after Discontinuation |

|---|---|---|---|---|

| 32 | Bipolar Disorder | Forgetfulness | 1 month | Improvement noted |

| 54 | Treatment-resistant Schizophrenia | Memory impairment | 2 months | Symptoms improved post-discontinuation |

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

simvastatin: shares similarities with other hexahydronaphthalene derivatives, such as:

Uniqueness

The presence of the dimethylbutanoate group and the specific stereochemistry of this compound make it unique compared to other similar molecules. These features could influence its reactivity and interactions with biological targets, potentially leading to distinct properties and applications.

Actividad Biológica

Simvastatin, a member of the statin class of drugs, is primarily known for its role in lowering cholesterol levels. However, emerging research has highlighted its diverse biological activities beyond lipid regulation, including antibacterial, anti-inflammatory, and potential neuroprotective effects. This article explores these activities in detail, supported by recent studies and clinical trials.

This compound works by inhibiting HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol levels and a subsequent increase in LDL receptor expression, enhancing the clearance of LDL from the bloodstream. Additionally, this compound has been shown to modulate various signaling pathways that contribute to its biological effects.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits broad-spectrum antibacterial activity against Gram-positive bacteria. One study reported that this compound selectively inhibits bacterial protein synthesis while having minimal effects on mammalian mitochondrial protein synthesis. The IC50 for inhibiting bacterial translation was found to be approximately 18.85 μg/ml . Notably, this compound significantly reduced the production of toxins by Staphylococcus aureus, including Panton-Valentine leukocidin and α-hemolysin .

Anti-Inflammatory Effects

This compound's anti-inflammatory properties have been investigated in various contexts. A randomized controlled trial involving patients with chronic obstructive pulmonary disease (COPD) found that this compound significantly prolonged the time to first exacerbation compared to placebo (median 341 days vs. 140 days) and reduced the overall exacerbation rate . The annualized exacerbation rate was lower in the this compound group (1.45 events per patient-year) compared to placebo (1.9 events per patient-year) .

Neuroprotective Potential

The potential neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases such as Parkinson's disease. A clinical trial assessing this compound as a disease-modifying treatment showed that it did not provide significant benefits and was associated with an additional deterioration in motor function scores compared to placebo . However, other studies suggest that this compound may have protective effects against neuroinflammation and apoptosis in various models .

Anti-Tubercular Activity

This compound has also been studied for its anti-tubercular activity , which appears to be mediated through the inhibition of cholesterol biosynthesis. Research indicates that this compound targets specific branches of the mevalonate pathway, leading to enhanced autophagy and subsequent anti-mycobacterial effects . This mechanism highlights a novel therapeutic potential for this compound in treating tuberculosis.

COPD Exacerbations

- Study Design : Randomized controlled trial with 209 patients.

- Results :

- This compound group: 103 exacerbations (41%).

- Placebo group: 147 exacerbations (59%).

- p-value: 0.003.

| Exacerbation Type | This compound | Placebo | p-value |

|---|---|---|---|

| Total | 103 | 147 | 0.003 |

| Severe | 35 | 45 | 0.068 |

| Moderate | 68 | 102 | 0.02 |

Parkinson's Disease

- Study Design : Randomized clinical trial with 235 participants.

- Outcome : No significant benefit observed; additional deterioration noted in motor scores.

Propiedades

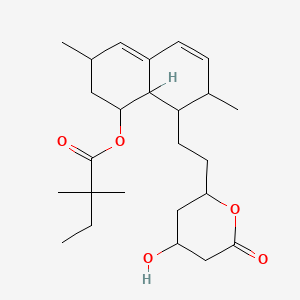

IUPAC Name |

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMZZMVNJRMUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861018 | |

| Record name | 8-(2-(4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthalenyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892395-81-2 | |

| Record name | 8-(2-(4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthalenyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.